ethyl 2-(2,3-dichlorophenoxy)butanoate

Description

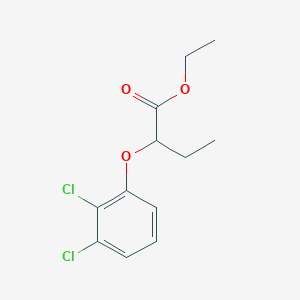

Ethyl 2-(2,3-dichlorophenoxy)butanoate is an organochlorine compound characterized by a phenoxy ring substituted with chlorine atoms at the 2- and 3-positions, linked to a butanoate ester group. This structural configuration confers distinct electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.

Properties

IUPAC Name |

ethyl 2-(2,3-dichlorophenoxy)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O3/c1-3-9(12(15)16-4-2)17-10-7-5-6-8(13)11(10)14/h5-7,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWUQGPKQKYZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)OC1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,3-dichlorophenoxy)butanoate can be synthesized through the esterification of 2-(2,3-dichlorophenoxy)butanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The use of a strong acid catalyst and controlled temperature conditions are crucial for the optimal production of this ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dichlorophenoxy)butanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol under acidic or basic conditions.

Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used as a reducing agent.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Hydrolysis: 2-(2,3-dichlorophenoxy)butanoic acid and ethanol.

Reduction: 2-(2,3-dichlorophenoxy)butanol.

Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,3-dichlorophenoxy)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in the context of herbicide activity.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dichlorophenoxy)butanoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Phenoxy Esters

Key Structural Variations :

- Halogen Type and Position : Substitution of chlorine with fluorine or bromine, or altering halogen positions, significantly impacts reactivity and bioactivity.

| Compound Name | Structural Features | Key Properties/Bioactivity Differences |

|---|---|---|

| Ethyl 2-(2,4-dichlorophenoxy)butanoate | Cl at 2,4-positions on phenoxy ring | Lower antimicrobial activity vs. fluoro analogs |

| Ethyl 2-(2,4-difluorophenoxy)butanoate | F at 2,4-positions on phenoxy ring | Enhanced reactivity due to fluorine’s electronegativity |

| Ethyl 2-(2,3-dibromophenoxy)butanoate | Br at 2,3-positions on phenoxy ring | Higher lipophilicity; altered pharmacokinetics |

- Mechanistic Insights: Fluorine analogs (e.g., ethyl 2-(2,4-difluorophenoxy)butanoate) exhibit stronger antimicrobial activity due to fluorine’s small size and high electronegativity, enabling better membrane penetration . Chlorine-substituted compounds (e.g., ethyl 2-(2,4-dichlorophenoxy)butanoate) show reduced bioactivity in some assays, likely due to steric hindrance and slower metabolic degradation .

Positional Isomers and Chain-Length Variants

Key Structural Variations :

- Phenoxy Substituent Positions: Shifting chlorine or methyl groups alters steric and electronic interactions.

- Alkyl Chain Length : Extending or shortening the carbon chain affects solubility and target binding.

| Compound Name | Structural Features | Key Properties/Bioactivity Differences |

|---|---|---|

| Ethyl 2-(2,4-dimethylphenoxy)butanoate | Methyl groups at 2,4-positions | Reduced herbicidal activity due to weaker electron withdrawal |

| Ethyl 5-(2,3-dichlorophenoxy)pentanoate | Extended 5-carbon chain | Higher lipophilicity; prolonged half-life |

| Ethyl 2-(2,6-dichlorophenoxy)butanoate | Cl at 2,6-positions on phenoxy ring | Lower thermal stability due to steric clash |

- Mechanistic Insights: Methyl-substituted analogs (e.g., ethyl 2-(2,4-dimethylphenoxy)butanoate) lack the electron-withdrawing effects of halogens, reducing interaction with biological targets like plant auxin receptors . Chain-length variants (e.g., pentanoate derivatives) exhibit modified pharmacokinetics, with longer chains increasing persistence in lipid-rich environments .

Functional Group Modifications

Key Structural Variations :

- Ester Group Replacement : Substituting ethyl esters with methyl or benzyl groups alters hydrolytic stability and bioavailability.

| Compound Name | Structural Features | Key Properties/Bioactivity Differences |

|---|---|---|

| Methyl 2-(2,3-dichlorophenoxy)butanoate | Methyl ester instead of ethyl | Faster hydrolysis; shorter environmental persistence |

| Ethyl 2-(2,3-dichloro-4-formylphenoxy)acetate | Formyl group at 4-position | Enhanced reactivity in nucleophilic substitutions |

- Mechanistic Insights: Methyl esters hydrolyze more rapidly than ethyl esters, reducing environmental persistence but limiting sustained activity . Formyl or acetyl substitutions (e.g., ethyl 2-(2,3-dichloro-4-formylphenoxy)acetate) introduce sites for chemical derivatization, enabling tailored applications in drug discovery .

Unique Advantages of this compound

- Optimal Halogen Positioning : The 2,3-dichloro configuration balances electron withdrawal and steric accessibility, enhancing target binding in herbicidal applications .

- Ester Stability : The ethyl ester group provides moderate hydrolytic stability, ensuring prolonged activity compared to methyl analogs .

- Environmental Profile : While less persistent than brominated analogs, it requires careful handling due to toxicity to aquatic organisms .

Notes

- Handling Precautions: Dichlorophenoxy compounds are toxic to aquatic life; use appropriate containment measures .

- Research Gaps: Limited data on long-term ecotoxicological effects and metabolic pathways in non-target species.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.